4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGNUDIVKSRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: Used in studies to understand the mechanisms of action of benzothiazole derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory and cancer pathways . Molecular docking studies have shown that it can bind to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Methylsulfonyl vs. Methoxy/Aryl Groups
- However, this may reduce metabolic stability compared to the methylsulfonyl group in the target compound .
- Compound 12d : N-(6-(2-Fluoro-3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (MW: 504.18)
- The 2-fluoro-3-methoxyphenyl substituent combines halogen bonding (via fluorine) and hydrogen bonding (via methoxy), offering a balance of hydrophobic and polar interactions. The methylsulfonyl group in the target compound provides stronger electron withdrawal, which may enhance π-stacking in aromatic-rich binding pockets .
Sulfonamide vs. Methylsulfonyl Groups
- N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide (CAS 886906-96-3, MW: 484.5)
Modifications on the Benzamide Moiety
Fluoro vs. Amino Substitutions
- Compound 1: 4-Amino-N-(4-(6-(4-aminobenzamido)benzo[d]thiazol-2-yl)phenyl)benzamide bis(trifluoroacetate) The amino groups increase polarity and solubility but may reduce cell permeability compared to the 4-fluoro substitution. The fluorine atom in the target compound offers metabolic resistance by blocking cytochrome P450 oxidation sites .
Piperazine vs. Methylsulfonyl Linkers
- Compound 12c: Incorporates a 4-methylpiperazine group on the benzamide, which adds basicity and conformational flexibility.
Key Comparison :
- Compound 11 () : Synthesized via Suzuki coupling with a bromobenzo[d]thiazole intermediate, highlighting the versatility of palladium-catalyzed reactions for introducing aryl groups. The target compound’s methylsulfonyl group may require alternative strategies, such as oxidation steps .
Purity and Analytical Data
Table 1: Key Comparisons of Structural and Functional Properties
Biological Activity
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's chemical formula is , and it features a fluoro group and a methylsulfonyl group , which are believed to enhance its biological activity compared to other benzothiazole derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 313.36 g/mol |
| CAS Number | 313469-71-5 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that benzothiazole derivatives, including 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, exhibit significant anticancer properties. A study showed that modifications in the benzothiazole structure could enhance anticancer efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Key Findings from Studies:
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxic effects.
- Mechanism of Action: The compound was observed to induce apoptosis and cell cycle arrest, primarily through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzothiazole derivatives possess notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10 |
| S. aureus | 9 |
| B. subtilis | 8 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
-
Study on Antitumor Activity:
A recent study synthesized several benzothiazole derivatives, including 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide. The synthesized compounds were screened for their ability to inhibit cancer cell proliferation, showing promising results in vitro against various cancer lines . -
Antimicrobial Evaluation:
Another investigation focused on the antibacterial properties of related thiazole compounds. The study found that certain substitutions on the thiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be leveraged in drug design .
Comparative Analysis with Similar Compounds
A comparative analysis of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide with other benzothiazole derivatives reveals its unique position due to the combination of the fluoro and methylsulfonyl groups.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Low µM | 10 (E. coli), 9 (S. aureus) |
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides | Moderate µM | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
